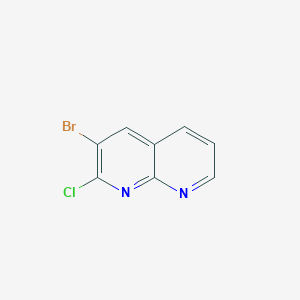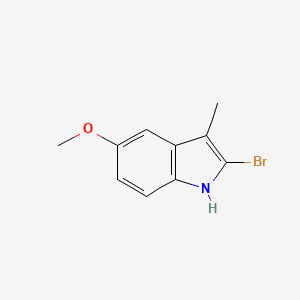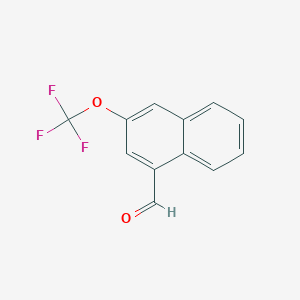![molecular formula C11H12BrN B11871364 6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)
6'-Bromospiro[cyclobutane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromospiro[cyclobutane-1,3’-indoline] is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol It is characterized by a spirocyclic structure, which includes a bromine atom attached to the indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[cyclobutane-1,3’-indoline] typically involves the reaction of indoline derivatives with brominating agents under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the indoline ring.
Industrial Production Methods
While specific industrial production methods for 6’-Bromospiro[cyclobutane-1,3’-indoline] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6’-Bromospiro[cyclobutane-1,3’-indoline] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indoline moiety can be oxidized to form corresponding indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the spirocyclic structure.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted indoline derivatives.
Oxidation: Formation of indole derivatives.
Reduction: Formation of de-brominated or modified spirocyclic compounds.
Scientific Research Applications
6’-Bromospiro[cyclobutane-1,3’-indoline] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of materials with specific properties, such as optoelectronic materials and catalysts.
Mechanism of Action
The mechanism of action of 6’-Bromospiro[cyclobutane-1,3’-indoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
6’-Bromospiro[cyclobutane-1,3’-indolin]-2’-one: Similar spirocyclic structure with a ketone group.
Spiro[cyclobutane-1,3’-indoline] derivatives: Various derivatives with different substituents on the indoline ring.
Uniqueness
6’-Bromospiro[cyclobutane-1,3’-indoline] is unique due to the presence of the bromine atom, which can be selectively modified through various chemical reactions
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindole-3,1'-cyclobutane] |
InChI |
InChI=1S/C11H12BrN/c12-8-2-3-9-10(6-8)13-7-11(9)4-1-5-11/h2-3,6,13H,1,4-5,7H2 |
InChI Key |
XRNPOAHRSVEKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)




![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)


![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)

![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)

![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)
